H₂ Receptor Agonist Potency: 4-Chlorohistamine vs. Histamine and 4-Methylhistamine
In the seminal structure-activity study by Durant et al., 4-chlorohistamine exhibited H₂-receptor agonist activity of approximately 10% relative to histamine (set at 100%), compared with 4-methylhistamine which retained approximately 50% activity [1]. This 5-fold difference in H₂ potency between the 4-chloro and 4-methyl derivatives directly reflects the electron-withdrawing effect of chlorine on the imidazole tautomeric equilibrium critical for H₂ receptor activation [1].
| Evidence Dimension | H₂-receptor agonist activity (relative to histamine = 100) |
|---|---|
| Target Compound Data | ~10 (relative agonist activity) |
| Comparator Or Baseline | Histamine = 100; 4-Methylhistamine = ~50 |
| Quantified Difference | 4-chlorohistamine is ~10-fold less potent than histamine and ~5-fold less potent than 4-methylhistamine at H₂ receptors |
| Conditions | Isolated guinea pig atrium (H₂-mediated chronotropic response) and rat gastric acid secretion assays; pH 7.4, 37°C |
Why This Matters
Procurement of 4-chlorohistamine rather than 4-methylhistamine is essential for experiments requiring sub-maximal H₂ receptor activation or for distinguishing H₂- from H₁-mediated effects where partial H₂ agonism is desired.
- [1] Durant, G. J., Ganellin, C. R., & Parsons, M. E. (1975). Chemical differentiation of histamine H1- and H2-receptor agonists. Journal of Medicinal Chemistry, 18(9), 905–909. View Source
